Dehydrocrenatidine is a β-carboline alkaloid isolated from Picrasma quassioides, a plant known for its medicinal properties. Recent studies have focused on the potential therapeutic applications of dehydrocrenatidine, particularly in the context of cancer treatment. The compound has been shown to exhibit significant anticancer effects across various cancer cell lines, including pancreatic, oral squamous cell carcinoma, liver cancer, nasopharyngeal carcinoma, and head and neck cancer. These effects are mediated through different cellular pathways, highlighting the compound's diverse mechanisms of action and potential as a chemotherapeutic agent2467.
Dehydrocrenatidine's anticancer activity is primarily attributed to its ability to induce apoptosis in cancer cells. In pancreatic cancer cells, dehydrocrenatidine has been shown to induce cell cycle arrest and apoptosis through the downregulation of mutant p53 protein and the inhibition of the Ras/Mek/Erk signaling pathway1. Similarly, in oral squamous cell carcinoma, dehydrocrenatidine induces apoptosis via the activation of extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK), as well as through the involvement of caspases and Bcl-2 family proteins2. In liver cancer cells, dehydrocrenatidine activates both mitochondria-mediated and death receptor-mediated apoptotic pathways, with a significant increase in the expression of extrinsic and intrinsic pathway components4. The compound also affects the JNK and ERK signaling pathways in nasopharyngeal carcinoma cells, leading to apoptosis6. Furthermore, in head and neck cancer cells, dehydrocrenatidine inhibits cell invasion and migration by modulating the JNK1/2 and ERK1/2 pathways and decreasing MMP-2 expression7.
The primary application of dehydrocrenatidine is in the field of oncology, where it has demonstrated potential as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines suggests that it could be developed into a chemotherapeutic drug. For instance, in pancreatic cancer, dehydrocrenatidine's inhibition of cell proliferation and invasiveness could be leveraged to treat one of the most aggressive forms of cancer1. In oral squamous cell carcinoma, the compound's induction of apoptosis through the JNK and ERK pathways provides a new perspective on molecular regulation and potential treatment strategies2. Similarly, in liver cancer, dehydrocrenatidine's suppression of JNK-mediated signaling and induction of apoptosis could be used to inhibit the proliferation of cancer cells4. The compound's effects on nasopharyngeal carcinoma cells further support its role in apoptosis induction and potential use in treating this type of cancer6. Lastly, dehydrocrenatidine's antimetastatic properties in head and neck cancer highlight its potential to improve prognosis by preventing cancer spread7.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6